4-tert-butyl-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound with the molecular formula C22H25N3O4S and a molecular weight of 427.526 g/mol . This compound is known for its unique chemical structure, which includes a tert-butyl group, a benzamide moiety, and an isoxazole ring. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps. One common method starts with the reduction of p-nitrobenzoic acid, followed by the reaction with p-toluenesulfonyl chloride . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H25N3O4S/c1-14-15(2)24-29-21(14)25-30(27,28)19-12-10-18(11-13-19)23-20(26)16-6-8-17(9-7-16)22(3,4)5/h6-13,25H,1-5H3,(H,23,26) |
InChI Key |
ALHYLPMGBUTZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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